N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine
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Overview
Description
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is a complex organic compound that features a naphthalene ring, a pyridazinone moiety, and a dipeptide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyridazinone ring. The final steps involve the coupling of the pyridazinone derivative with glycylglycine under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine involves its interaction with specific molecular targets. The naphthalene ring and pyridazinone moiety can interact with enzymes or receptors, modulating their activity. The dipeptide structure allows for potential interactions with proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(phenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine
- N-{[3-(benzyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine
- N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}alanine
Uniqueness
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and potentially more effective in certain applications, such as fluorescence-based assays or as a therapeutic agent.
Properties
Molecular Formula |
C20H18N4O5 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H18N4O5/c25-17(22-11-20(28)29)10-21-18(26)12-24-19(27)8-7-16(23-24)15-6-5-13-3-1-2-4-14(13)9-15/h1-9H,10-12H2,(H,21,26)(H,22,25)(H,28,29) |
InChI Key |
SHGYEEBSNKGTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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